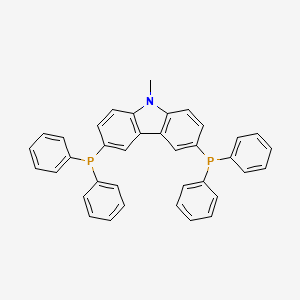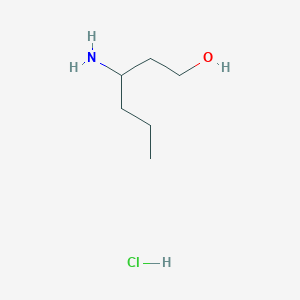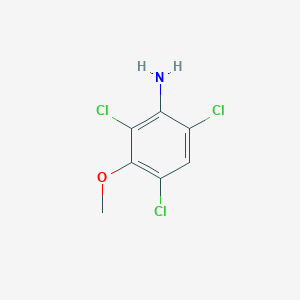
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with transition metals, making them valuable in various catalytic processes. The compound’s structure features a carbazole core with two diphenylphosphino groups attached at the 3 and 6 positions, and a methyl group at the 9 position. This unique arrangement imparts specific electronic and steric properties that are beneficial in catalysis and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with 9-methyl-9H-carbazole as the core structure.
Functionalization: The 3 and 6 positions of the carbazole are functionalized with diphenylphosphino groups.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole undergoes various chemical reactions, primarily due to the presence of the diphenylphosphino groups. These reactions include:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Coordination: The compound can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen can be used for the oxidation of phosphine groups.
Coordination: Transition metals such as palladium, platinum, or iridium are commonly used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Metal Complexes: Formed through coordination with transition metals, these complexes are often used as catalysts in various chemical reactions.
Aplicaciones Científicas De Investigación
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole primarily involves its ability to coordinate with transition metals. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity. The diphenylphosphino groups provide both steric and electronic effects that stabilize the metal-ligand complex, facilitating various catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Bis(diphenylphosphino)pyrimidine dioxide
- 4,6-Bis(diphenylphosphino)pyrimidine dioxide
- 3,6-Bis(diphenylphosphino)pyridazine dioxide
Uniqueness
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole is unique due to its specific substitution pattern on the carbazole core, which imparts distinct electronic properties. This makes it particularly effective in certain catalytic applications compared to its analogs, which may have different substitution patterns and, consequently, different reactivity and stability profiles .
Propiedades
Fórmula molecular |
C37H29NP2 |
|---|---|
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
(6-diphenylphosphanyl-9-methylcarbazol-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C37H29NP2/c1-38-36-24-22-32(39(28-14-6-2-7-15-28)29-16-8-3-9-17-29)26-34(36)35-27-33(23-25-37(35)38)40(30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-27H,1H3 |
Clave InChI |
YYSBLYAOKRCSCC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12501022.png)
![Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12501025.png)
![N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]-1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12501043.png)


![N-(4-iodo-2-methylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12501054.png)
![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)

![2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)

